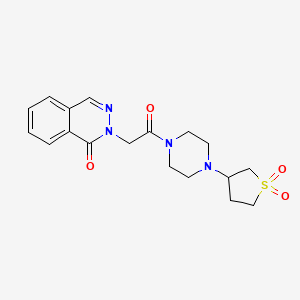

2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)phthalazin-1(2H)-one

CAS No.:

Cat. No.: VC9680067

Molecular Formula: C18H22N4O4S

Molecular Weight: 390.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H22N4O4S |

|---|---|

| Molecular Weight | 390.5 g/mol |

| IUPAC Name | 2-[2-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-2-oxoethyl]phthalazin-1-one |

| Standard InChI | InChI=1S/C18H22N4O4S/c23-17(12-22-18(24)16-4-2-1-3-14(16)11-19-22)21-8-6-20(7-9-21)15-5-10-27(25,26)13-15/h1-4,11,15H,5-10,12-13H2 |

| Standard InChI Key | LRSWDODMLDVIAW-UHFFFAOYSA-N |

| SMILES | C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4C=N3 |

| Canonical SMILES | C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4C=N3 |

Introduction

2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)phthalazin-1(2H)-one is a complex organic compound that combines several functional groups, making it a subject of interest in medicinal chemistry. This compound features a phthalazinone core, a piperazine ring, and a dioxidotetrahydrothiophene moiety, which contribute to its potential biological activities.

Synthesis and Chemical Reactivity

The synthesis of 2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)phthalazin-1(2H)-one typically involves multi-step chemical reactions. These may include condensation reactions between appropriate precursors to form the phthalazinone core and subsequent modifications to introduce the piperazine and dioxidotetrahydrothiophene moieties.

Synthesis Steps

-

Formation of Phthalazinone Core: This involves the reaction of appropriate aromatic compounds with hydrazine derivatives under specific conditions .

-

Introduction of Piperazine and Dioxidotetrahydrothiophene Moieties: This step may involve alkylation or acylation reactions to attach these groups to the phthalazinone core.

Biological Activities and Potential Applications

Given its structural features, 2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)phthalazin-1(2H)-one may exhibit a range of biological activities. Phthalazinone derivatives are known for their antidiabetic, antiallergic, and anticancer properties .

Potential Applications

| Application Area | Potential Biological Activity |

|---|---|

| Diabetes Management | Antidiabetic activity |

| Allergy Treatment | Antiallergic effects |

| Cancer Therapy | Antiproliferative effects |

Future Research Directions

-

In Vitro and In Vivo Studies: To assess its efficacy and safety in biological systems.

-

Structure-Activity Relationship (SAR) Studies: To optimize its pharmacological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume